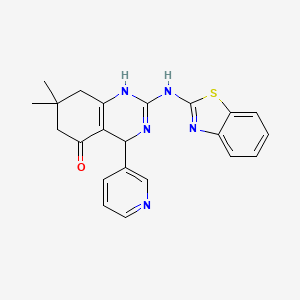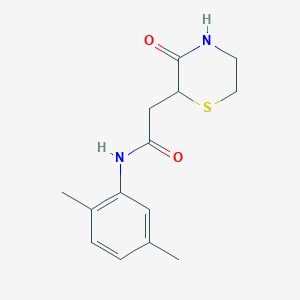![molecular formula C16H17NO2S B4416835 2-methyl-1-[(4-methylphenyl)sulfonyl]indoline](/img/structure/B4416835.png)
2-methyl-1-[(4-methylphenyl)sulfonyl]indoline
描述
2-methyl-1-[(4-methylphenyl)sulfonyl]indoline, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDAC inhibitors). It has been extensively studied for its potential therapeutic applications in cancer treatment and other diseases.
作用机制
2-methyl-1-[(4-methylphenyl)sulfonyl]indoline works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. By inhibiting HDACs, this compound promotes the acetylation of histones, leading to the activation of genes that are involved in cell cycle arrest, differentiation, and apoptosis. This mechanism of action makes this compound a potential therapeutic agent for cancer treatment, as it can induce cell death in cancer cells while sparing normal cells.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells through various mechanisms such as the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. It has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that is necessary for tumor growth and metastasis. In addition, this compound has been shown to modulate the immune system by promoting the differentiation of regulatory T cells and inhibiting the activation of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of 2-methyl-1-[(4-methylphenyl)sulfonyl]indoline is its specificity for HDAC inhibition, which makes it a valuable tool for studying the role of HDACs in various biological processes. It is also relatively easy to synthesize and purify, which makes it a cost-effective compound for lab experiments. However, one of the limitations of this compound is its potential toxicity, particularly at high doses. This can limit its use in in vivo studies and clinical trials.
未来方向
There are several future directions for the study of 2-methyl-1-[(4-methylphenyl)sulfonyl]indoline. One area of interest is the development of more potent and selective HDAC inhibitors that can overcome the limitations of this compound, such as its potential toxicity. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to this compound, which can help in patient selection for clinical trials. Finally, the combination of this compound with other therapeutic agents, such as chemotherapy and immunotherapy, is an area of active research that may lead to improved cancer treatment outcomes.
科学研究应用
2-methyl-1-[(4-methylphenyl)sulfonyl]indoline has been extensively studied for its potential therapeutic applications in cancer treatment, particularly in the treatment of hematological malignancies such as leukemia and lymphoma. It has also shown promising results in the treatment of solid tumors such as breast, lung, and colon cancer. In addition to its anti-cancer properties, this compound has also been studied for its potential in the treatment of other diseases such as HIV, Alzheimer's disease, and inflammatory disorders.
属性
IUPAC Name |
2-methyl-1-(4-methylphenyl)sulfonyl-2,3-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-12-7-9-15(10-8-12)20(18,19)17-13(2)11-14-5-3-4-6-16(14)17/h3-10,13H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKRMENXGNZBKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-bromo-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4416756.png)
![6-(2-furyl)-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4416769.png)
![N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B4416781.png)

![N-(3-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B4416798.png)
![N-(5-{[(2,4-difluorophenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B4416804.png)

amine hydrochloride](/img/structure/B4416813.png)
![N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-3-methylbenzamide](/img/structure/B4416825.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B4416826.png)
![4-{[(4-fluorobenzyl)thio]acetyl}morpholine](/img/structure/B4416841.png)
![7-(3,4-dimethoxyphenyl)-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4416843.png)

![2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B4416847.png)